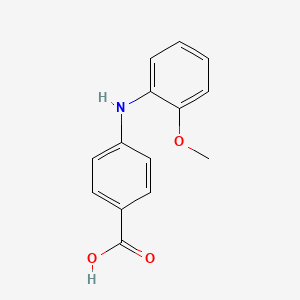
4-((2-Methoxyphenyl)amino)benzoic acid
Übersicht
Beschreibung
“4-((2-Methoxyphenyl)amino)benzoic acid” is an organic compound with the molecular formula C14H13NO3 . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]benzoate with aqueous 40% methylamine. The reaction mixture is stirred at room temperature for 2 days, and the volatiles are removed in vacuo to yield the desired compound.Molecular Structure Analysis
The molecular structure of “4-((2-Methoxyphenyl)amino)benzoic acid” consists of a benzoic acid moiety attached to a 2-methoxyphenyl group via an amino linkage . The molecular weight of the compound is 243.26 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can react with R3SnCl [R = n-C4H9 (1), CH3 (2), and C2H5 (3)] in a 1:1 molar ratio using toluene as a solvent. The reaction mixture is stirred and refluxed for about 6 hours to yield the desired triorganotin(IV) complexes .Wissenschaftliche Forschungsanwendungen
- Field : Biochemistry and Medicinal Chemistry .
- Application : 4-aminobenzoic acid (PABA) and its derivatives have exhibited various biological activities. They have been used to create antimicrobial and cytotoxic agents .
- Methods : The vitamin-like molecule PABA and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, were combined using a molecular hybridization approach via an imine bond in a one-step reaction .
- Results : The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
- Field : Biochemistry and Medicinal Chemistry .
- Application : Benzoic acid derivatives have been used as trans-sialidase (TS) inhibitors and anti-trypanosomal agents .
- Methods : A new series of benzoic acid derivatives were designed and found as trans-sialidase inhibitors and anti-trypanosomal agents .
- Results : Three compounds sharing a para-aminobenzoic acid moiety showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole in both strains: the lysis concentration of 50% of the population (LC 50) was <0.15 µM on the NINOA strain, and LC 50 < 0.22 µM on the INC-5 strain .
Antimicrobial and Cytotoxic Agents
Trypanocidal Activity
- Field : Organic Chemistry .
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
- Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- Field : Biomedicine .
- Application : Para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals. It is great for the development of a wide range of novel molecules with potential medical applications .
- Methods : PABA-based therapeutic chemicals as molecular targets and their usage in biological processes are the primary focus of this review study .
- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .
Synthesis of Benzoxazoles
Potential Therapeutic Applications
- Field : Organic Chemistry .
- Application : 2-Amino-4-methoxybenzoic Acid is an organic building block used in the synthesis of various chemical compounds .
- Methods : This compound can be used as a starting material in various organic synthesis reactions .
- Results : The specific outcomes would depend on the particular reactions and conditions used .
- Field : Biomedicine .
- Application : Certain derivatives of para-aminobenzoic acid have been found to inhibit VEGFR-2, a protein that plays a key role in angiogenesis .
- Methods : The compound N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide was screened against three cell lines .
- Results : This compound was found to be the most active one with a noticeable in vitro VEGFR-2 inhibitory effect. A considerable rise in the caspase-3 level by a 7.80-fold 87% reduction in TNF-α was also observed .
Synthesis of Various Chemical Compounds
Inhibitor of VEGFR-2
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)15-11-8-6-10(7-9-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPCGPXETWLTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methoxyphenyl)amino)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



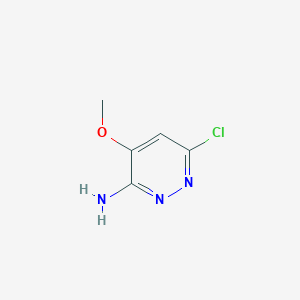
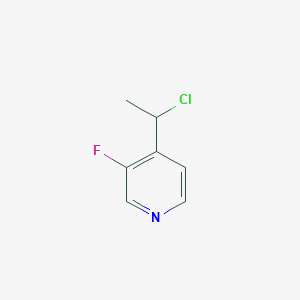
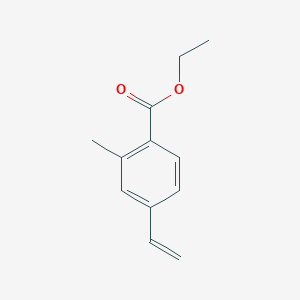
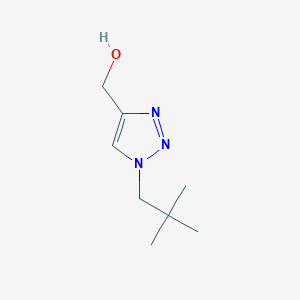
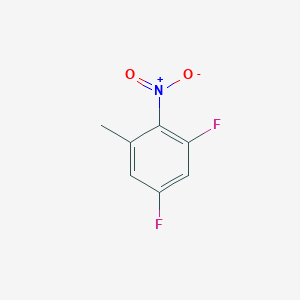
![4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B1467706.png)
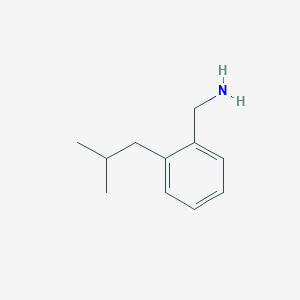
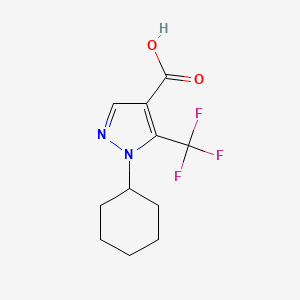
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B1467710.png)
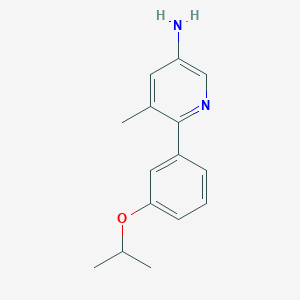
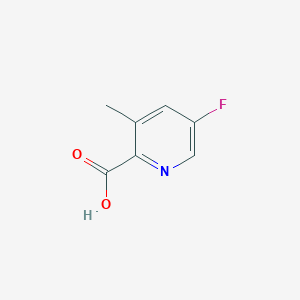
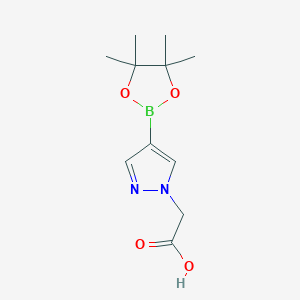
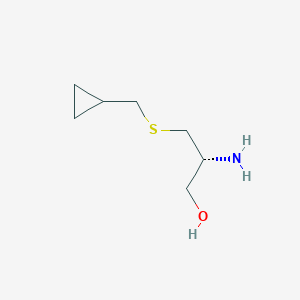
![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)